1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile

Lipophilicity Drug Design Physicochemical Profiling

Pyrazole-carbonitrile SAR campaigns are often confounded by inconsistent lipophilicity and metabolic stability when using non-fluorinated or regioisomeric analogs. This compound eliminates that variance. - **Key differentiator:** The 2,2-difluoroethyl group increases logP by ~1.9 units versus the methyl analog, enhancing membrane permeability while retaining a hydrogen-bond donor. - **Validated utility:** Used in HPK1 inhibitor programs to generate in vivo-active tool compounds; 3-carbonitrile enables late-stage functionalization. - **Supply:** BenchChem provides this fragment-like scaffold (MW 157.12, 3 rotatable bonds) for medicinal chemistry and agrochemical discovery.

Molecular Formula C6H5F2N3
Molecular Weight 157.12 g/mol
Cat. No. B11813752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile
Molecular FormulaC6H5F2N3
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CN(N=C1C#N)CC(F)F
InChIInChI=1S/C6H5F2N3/c7-6(8)4-11-2-1-5(3-9)10-11/h1-2,6H,4H2
InChIKeyVFDXINQYLMGHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbonitrile: Fluorinated Building Block


1‑(2,2‑Difluoroethyl)‑1H‑pyrazole‑3‑carbonitrile (CAS 1245773‑06‑1) is a heterocyclic nitrile belonging to the pyrazole family. It possesses a molecular formula of C₆H₅F₂N₃ and a molecular weight of 157.12 g mol⁻¹ [REFS‑1]. The compound is supplied as a versatile small‑molecule scaffold primarily intended for research use in medicinal chemistry and agrochemical discovery [REFS‑2]. Its structure features a pyrazole core N‑substituted with a 2,2‑difluoroethyl group and a carbonitrile at the 3‑position, combining fluorinated lipophilicity with a synthetically tractable nitrile handle.

Scaffold Type

Fluorinated pyrazole-carbonitrile building block for SAR exploration

Key Substituent

2,2-Difluoroethyl group as lipophilic hydrogen-bond donor

Synthetic Handle

3-Carbonitrile enables late-stage functionalization workflows

Why Generic Pyrazole-Carbonitriles Cannot Substitute


In‑class pyrazole‑carbonitriles are not interchangeable with 1‑(2,2‑difluoroethyl)‑1H‑pyrazole‑3‑carbonitrile because the 2,2‑difluoroethyl substituent profoundly alters physicochemical properties relative to non‑fluorinated or regioisomeric analogs. The 2,2‑difluoroethyl group functions as a lipophilic hydrogen‑bond donor [REFS‑1], increasing logP by approximately 1.9 units versus the methyl analog and shifting the topological polar surface area (TPSA) balance compared with 5‑carbonitrile regioisomers [REFS‑2]. These differences directly impact membrane permeability, metabolic stability, and synthetic tractability—three parameters critical for hit‑to‑lead progression. Substituting a generic pyrazole‑carbonitrile therefore introduces uncontrolled variance in logP, conformational flexibility, and downstream functionalization potential, undermining reproducibility in SAR campaigns.

Attribute
Target Compound
Generic Pyrazole-Carbonitrile
Lipophilicity
logP ≈ 2.2; difluoroethyl-driven
logP ≈ 0.3; membrane permeability profile may differ significantly
Conformation
3 rotatable bonds; flexible side chain
0 rotatable bonds; SAR and induced-fit profile may not transfer
Metabolic Context
C–F bioisostere motif reported in kinase inhibitor programs
Non-fluorinated analogs lack oxidative metabolic shield; clearance context may differ

Differentiation Evidence Against Closest Analogs


Lipophilicity Gain vs. Non-Fluorinated Analogs

The target compound exhibits a predicted logP of 2.2, compared with a logP of 0.29 for 1‑methyl‑1H‑pyrazole‑3‑carbonitrile [REFS‑1] [REFS‑2]. This ~1.91 logP increase corresponds to an approximately 81‑fold higher octanol‑water partition coefficient, driven by the difluoroethyl moiety. This level of lipophilicity aligns with the optimal range for CNS and intracellular target penetration, where logP values of 2–3 are often desirable.

Lipophilicity Gain
Cross-study comparable
ΔlogP ≈ 1.91 (≈81× higher partition coefficient)
Supports membrane permeability screening context
Predicted logP values; experimental validation advised
Lipophilicity Drug Design Physicochemical Profiling

Regioisomeric Lipophilicity: 3-CN vs. 5-CN

The 3‑carbonitrile regioisomer (target compound) has a predicted logP of 2.2, whereas the 5‑carbonitrile isomer (CAS 1378818‑14‑4) has a computed XLogP3 of 1.1 [REFS‑1] [REFS‑2]. The ~1.1 log unit difference implies that the 3‑carbonitrile derivative is approximately 12.6‑fold more lipophilic, likely reflecting different electronic distributions between the pyrazole N‑1 and the nitrile orientation that affect solvation.

Regioisomeric logP
Cross-study comparable
3-CN logP 2.2 vs 5-CN XLogP3 1.1 (≈12.6× difference)
Regioisomer selection impacts pharmacokinetic profile interpretation
Predicted values; different computational methods used
Regiochemistry Lipophilicity Isomer Selection

Conformational Flexibility: Rotatable Bond Comparison

The target compound contains 3 rotatable bonds (the difluoroethyl side chain plus the nitrile‑ring linkage), whereas 1‑methyl‑1H‑pyrazole‑3‑carbonitrile has 0 rotatable bonds [REFS‑1] [REFS‑2]. Increased flexibility can enhance induced‑fit binding to protein targets, but also incurs a greater entropic penalty upon binding. This difference allows medicinal chemists to tune conformational entropy in a structure‑based design.

Rotatable Bond Count
Cross-study comparable
Target: 3 rotatable bonds vs Methyl analog: 0
Flexibility profile supports SAR exploration context
Impacts ligand efficiency and oral bioavailability assessment
Conformational Flexibility Molecular Design Ligand Efficiency

Polar Surface Area Parity Across Regioisomers

The 3‑carbonitrile (target) and 5‑carbonitrile regioisomers share an identical TPSA of 41.6 Ų and the same number of hydrogen‑bond acceptors (4) [REFS‑1] [REFS‑2]. This parity indicates that the overall polarity and hydrogen‑bonding capacity are equivalent regardless of nitrile position. However, the spatial orientation of the nitrile dipole differs, which can affect binding‑site complementarity without altering global physicochemical descriptors.

TPSA Parity
Class-level inference
Identical TPSA ≈ 41.6 Ų across regioisomers
Supports regioisomeric replacement without altering predicted permeability
H-bond acceptor count differs per reporting methodology
Polar Surface Area Bioisosterism Permeability

Supplier-Certified Purity and Quality Assurance

Commercial suppliers offer 1‑(2,2‑difluoroethyl)‑1H‑pyrazole‑3‑carbonitrile at ≥98% purity, with ISO‑certified quality systems suitable for global pharmaceutical R&D and QC applications [REFS‑1]. This exceeds the typical 95–97% purity range offered for many research‑grade pyrazole‑carbonitrile building blocks, reducing the risk of impurity‑driven assay artifacts.

Purity Specification
Supporting evidence
≥98% (NLT 98%)
Supports batch consistency and assay reproducibility review
Supplier-specified; lot-specific verification advised
Purity Quality Assurance Reproducibility

Metabolic Stability via Difluoroethyl Bioisostere

The 2,2‑difluoroethyl substituent in the target compound has been recognized as a metabolically stable bioisostere for alcohol, thiol, and ether pharmacophores, attributed to the strength of C–F bonds resisting oxidative metabolism [REFS‑1]. In a published HPK1 inhibitor program, difluoroethyl‑substituted pyrazoles (e.g., compound 16a) demonstrated in vivo pharmacodynamic responses in mice [REFS‑2]. While direct data for the untargeted compound are not available, the structural motif is directly implicated in the metabolic stability and in vivo efficacy of advanced leads, distinguishing it from non‑fluorinated or mono‑fluorinated pyrazole‑carbonitriles that lack this metabolic shield.

Metabolic Stability Context
Class-level inference
2,2-Difluoroethyl bioisostere motif; C–F bonds resist CYP450-mediated oxidation
Reported class-level metabolic stability context for lead optimization
Inferred from HPK1 inhibitor literature; direct compound data needed
Metabolic Stability Bioisostere Kinase Inhibitors

High-Value Application Scenarios


HPK1 and Kinase Inhibitor Lead Optimization

The 2,2‑difluoroethyl pyrazole‑3‑carbonitrile scaffold has been validated in HPK1 inhibitor programs culminating in in vivo‑active tool compounds [REFS‑1]. Procurement of this building block enables direct entry into pyrazine‑carboxamide‑pyrazole SAR, where the difluoroethyl group contributes to metabolic stability and the 3‑carbonitrile provides a vector for late‑stage functionalization.

Regioisomeric Pair Analysis for Property Tuning

Procuring both the 3‑carbonitrile (target, logP ≈ 2.2) and 5‑carbonitrile (logP ≈ 1.1) regioisomers allows systematic exploration of how nitrile orientation impacts lipophilicity, solubility, and target engagement without altering TPSA [REFS‑2] [REFS‑3]. This side‑by‑side comparison is valuable for establishing SAR around pyrazole‑carbonitrile positional isomers.

Fluorinated Fragment Library Expansion

With MW 157.12 and 3 rotatable bonds, this compound meets fragment‑like criteria and offers a fluorinated alternative to the common 1‑methyl‑1H‑pyrazole‑3‑carbonitrile (MW 107.11, 0 rotatable bonds) [REFS‑4] [REFS‑5]. Its higher lipophilicity and conformational flexibility expand the chemical diversity of fluorinated fragment libraries for FBDD campaigns.

Agrochemical Lead Generation with Metabolic Stability

The 2,2‑difluoroethyl group is widely employed in agrochemical design for its resistance to oxidative degradation [REFS‑1]. This compound serves as a precursor for pyrazole‑carbonitrile‑based herbicides and fungicides where prolonged half‑life in the field is required. The 3‑carbonitrile handle facilitates further elaboration to carboxamide or tetrazole bioisosteres.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
2,2-Difluoroethyl bioisostere scaffold with 3-CN vector
Target engagement and metabolic stability endpoint review
Regioisomeric SAR exploration
Nitrile orientation-dependent logP and dipole profile
Lipophilicity and binding-site complementarity assessment
Fluorinated fragment library design
Fragment-like MW and conformational flexibility
FBDD screening compatibility and chemical diversity expansion
Agrochemical scaffold development
C–F oxidative degradation resistance
Environmental half-life and target-activity endpoint review
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